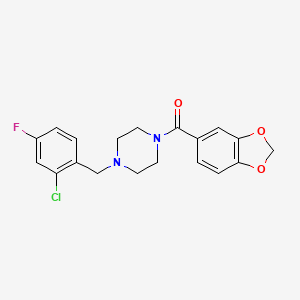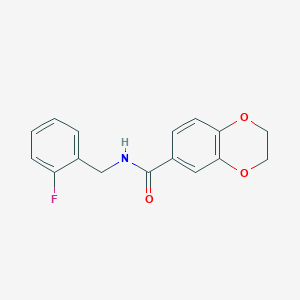![molecular formula C13H25N3OS B4180806 N-[2-(1-piperidinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4180806.png)
N-[2-(1-piperidinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea
Overview
Description
N-[2-(1-piperidinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is commonly referred to as PETT, and its chemical formula is C14H26N2O2S. PETT is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of PETT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. PETT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. PETT has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. The inhibition of these enzymes and proteins by PETT is believed to contribute to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
PETT has been shown to have various biochemical and physiological effects. PETT has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators. PETT has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. PETT has been shown to have anti-viral effects by inhibiting the replication of viruses. PETT has also been shown to have neuroprotective effects by protecting neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
PETT has several advantages and limitations for lab experiments. One of the advantages of PETT is that it has been extensively studied, and its mechanism of action is well understood. This makes it an ideal compound for further research and development. Another advantage of PETT is that it has been shown to have various biochemical and physiological effects, which makes it a potential therapeutic agent for various diseases. One of the limitations of PETT is that it has not been studied extensively in vivo, and its safety and efficacy have not been fully established. Another limitation of PETT is that it has limited solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of PETT. One direction is to further investigate its potential therapeutic applications. PETT has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and it has been suggested that it could be used to treat various diseases. Another direction is to investigate the safety and efficacy of PETT in vivo. PETT has been studied extensively in vitro, but its effects in vivo have not been fully established. Another direction is to investigate the structure-activity relationship of PETT. By understanding the structure-activity relationship of PETT, it may be possible to develop more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, PETT is a chemical compound that has been extensively studied for its various biochemical and physiological effects. PETT has been synthesized using various methods, and its mechanism of action has been studied in detail. PETT has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and it has been suggested that it could be used to treat various diseases. PETT has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, PETT is an important compound that has the potential to be a valuable therapeutic agent for various diseases.
Scientific Research Applications
PETT has been extensively studied for its various scientific research applications. One of the primary applications of PETT is as a potential therapeutic agent for various diseases. PETT has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. PETT has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PETT has been shown to have neuroprotective effects, and it has been suggested that PETT could be used to prevent or slow down the progression of these diseases.
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(2-piperidin-1-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3OS/c18-13(15-11-12-5-4-10-17-12)14-6-9-16-7-2-1-3-8-16/h12H,1-11H2,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCTSDYEOSEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-2-ylmethyl)-3-(2-piperidin-1-ylethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-5-methylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4180733.png)

![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4180757.png)
![methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4180761.png)

![2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4180780.png)


![methyl 5-{[(2-chloro-5-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4180808.png)

![N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4180818.png)

![methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4180829.png)
